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molecular formula C10H21N B8758424 2,6-Diethylcyclohexanamine CAS No. 19962-50-6

2,6-Diethylcyclohexanamine

Cat. No. B8758424
M. Wt: 155.28 g/mol
InChI Key: LRFRFHYTHMPJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429155

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a cobalt/aluminum spinel and starting from 2,6-diethylcyclohexylamine. 2,6-Diethylaniline (boiling point=243° C.) is obtained in a yield of 96% of the theory.
[Compound]
Name
cobalt aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][CH3:10])[CH:4]1[NH2:11])[CH3:2]>[Pd]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:4]=1[NH2:11])[CH3:2]

Inputs

Step One
Name
cobalt aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(C(CCC1)CC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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